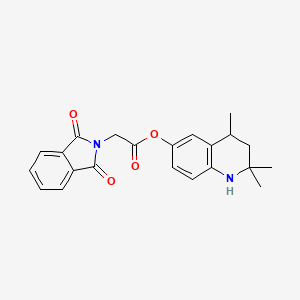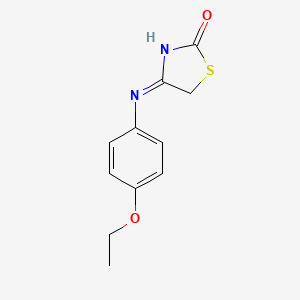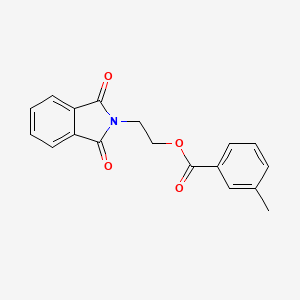
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound that combines the structural features of tetrahydroquinoline and isoindoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be achieved through the reduction of 2,2,4-trimethylquinoline using hydrogenation catalysts . The next step involves the esterification of the tetrahydroquinoline derivative with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .
Scientific Research Applications
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of the target compound.
1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid: Another precursor used in the esterification step.
Tetrahydroquinoline derivatives:
Uniqueness
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its combination of tetrahydroquinoline and isoindoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-13-11-22(2,3)23-18-9-8-14(10-17(13)18)28-19(25)12-24-20(26)15-6-4-5-7-16(15)21(24)27/h4-10,13,23H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCULQPMLGOHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B10808041.png)


![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzoic acid](/img/structure/B10808070.png)
![Chromen-2-one, 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-](/img/structure/B10808078.png)

![N-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-bromo-5-methoxybenzamide](/img/structure/B10808094.png)
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 2-(4-chlorophenoxy)acetate](/img/structure/B10808097.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10808103.png)
![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-phenylacetate](/img/structure/B10808113.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylate](/img/structure/B10808114.png)



